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N-Isopropylhydroxylamine

hydrochloride

Cat. No.: B1295778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Isopropylhydroxylamine hydrochloride (CAS No: 50632-53-6). Due to the limited availability

of published experimental spectra in public databases, this guide presents expected

spectroscopic values based on the known chemical structure, alongside general experimental

protocols for obtaining such data.

Quantitative Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for N-Isopropylhydroxylamine hydrochloride. These values

are predicted based on the molecular structure and typical ranges for the functional groups

present.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Isopropylhydroxylamine
Hydrochloride
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Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

(CH₃)₂CH- 1.2 - 1.4 Doublet 6H

(CH₃)₂CH- 3.3 - 3.6 Septet 1H

-NHOH Broad singlet 2H

-OH Broad singlet 1H

Note: The chemical shifts of protons attached to nitrogen and oxygen can be broad and their

positions can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Isopropylhydroxylamine
Hydrochloride

Carbon Atom Expected Chemical Shift (δ, ppm)

(CH₃)₂CH- 18 - 22

(CH₃)₂CH- 55 - 60

Table 3: Expected Infrared (IR) Absorption Bands for N-Isopropylhydroxylamine
Hydrochloride
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad

N-H Stretch (Amine Salt) 2800 - 3200 Strong, Broad

C-H Stretch (Alkyl) 2850 - 2970 Medium to Strong

N-H Bend (Amine Salt) 1500 - 1600 Medium

C-H Bend (Alkyl) 1370 - 1470 Medium

C-N Stretch 1000 - 1250 Medium

C-O Stretch 1000 - 1260 Medium

Experimental Protocols
The following are detailed, generalized methodologies for obtaining NMR and IR spectra of N-
Isopropylhydroxylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of N-
Isopropylhydroxylamine hydrochloride.

Materials and Equipment:

N-Isopropylhydroxylamine hydrochloride sample

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 300 MHz or higher)

Tetramethylsilane (TMS) or other appropriate internal standard

Procedure:
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Sample Preparation:

Accurately weigh approximately 5-10 mg of N-Isopropylhydroxylamine hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean, dry vial.

If using a non-deuterated solvent as a reference, add a small amount of an internal

standard (e.g., TMS). For D₂O, the residual HDO peak can be used as a reference.

Transfer the solution to an NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than

the ¹H spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the

corresponding nuclei in the molecule.
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Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in N-
Isopropylhydroxylamine hydrochloride.

Materials and Equipment:

N-Isopropylhydroxylamine hydrochloride sample

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle (agate)

Pellet press

FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the

spectrum.

In an agate mortar, grind a small amount (1-2 mg) of N-Isopropylhydroxylamine
hydrochloride with approximately 100-200 mg of dry KBr.

Continue grinding until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the powder into the pellet die of a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Analysis:

Identify the major absorption bands in the spectrum.

Correlate the observed absorption bands with the characteristic vibrational frequencies of

the functional groups present in N-Isopropylhydroxylamine hydrochloride.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like N-Isopropylhydroxylamine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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